

Introduction: The "Why" and "How" of Structural Elucidation

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide*

Cat. No.: *B106666*

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Morpholine-4-carboximidamide is a guanidine derivative that serves as a versatile intermediate in organic synthesis and has been investigated for applications such as CO₂ absorption.[1] While spectroscopic methods can confirm its chemical identity, only a technique like single-crystal X-ray diffraction (SCXRD) can provide an unambiguous, three-dimensional map of its atomic arrangement.[2][3][4][5] This atomic-level blueprint is crucial for understanding its chemical reactivity, physical properties, and potential interactions in a biological or materials science context.

This document details the complete workflow, emphasizing the self-validating nature of a well-executed crystallographic experiment, where each step, from crystallization to data refinement, builds upon the integrity of the last.

Part 1: Synthesis and Crystallization — The Crucial First Steps

The foundation of any successful crystal structure analysis is the generation of a high-quality single crystal. This is often the most challenging bottleneck in the process.[2][6] The journey begins with the synthesis of the target compound.

Protocol 1: Synthesis of Morpholine-4-carboximidamide

The synthesis is a robust two-step process involving the formation of a salt intermediate, followed by deprotonation to yield the free base.[1]

Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate

- Combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.
- Heat the mixture under reflux. The formation of methanol as a byproduct drives the reaction.
- Distill off the methanol as it forms. This action shifts the equilibrium towards the product, leading to the precipitation of 4-morpholine-carboxamidinium sulfate in nearly quantitative yield.

Step 2: Deprotonation to Yield **Morpholine-4-carboximidamide**

- Prepare a solution of 15.0 g (42 mmol) of the sulfate salt from Step 1 in 50 ml of water.
- Separately, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.
- Under ice cooling to manage the exothermic reaction, add the sodium hydroxide solution dropwise to the salt solution.
- Allow the mixture to warm to room temperature.
- Perform a liquid-liquid extraction of the aqueous phase using diethyl ether to isolate the free base.
- Dry the combined organic phases over anhydrous sodium sulfate.
- Evaporate the solvent to yield **morpholine-4-carboximidamide** as a colorless solid (typical yield: 94%).[\[1\]](#)

The Science of Crystal Growth

Obtaining diffraction-quality crystals requires creating a state of supersaturation from which the molecule can slowly and orderly precipitate. While numerous methods exist, the choice is dictated by the molecule's solubility profile.

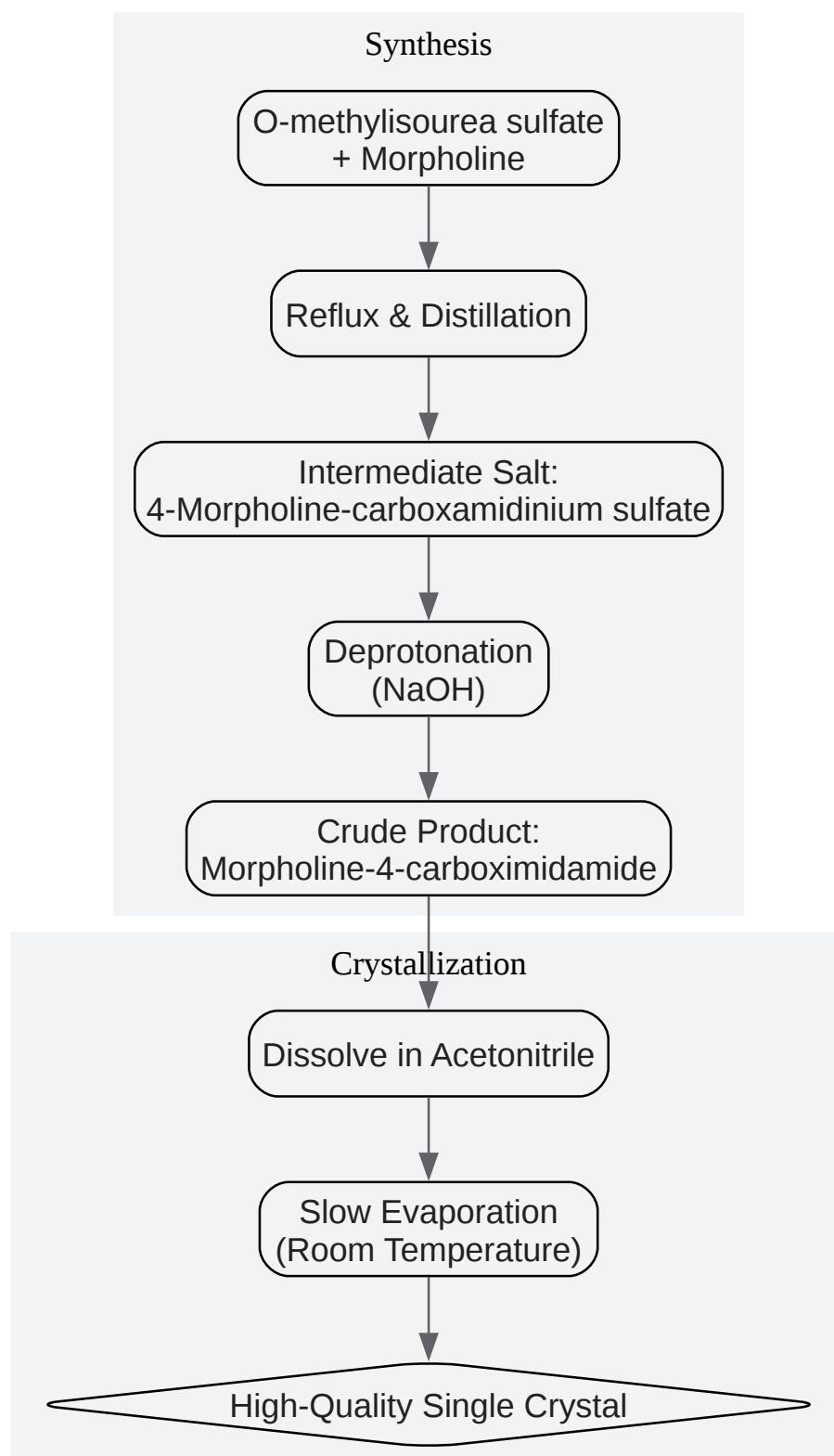
Crystallization Method	Principle	Best For
Slow Evaporation	The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation.[6]	Compounds with moderate solubility in a relatively volatile solvent.
Vapor Diffusion	An antisolvent vapor diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[7]	Small sample quantities; allows for fine control over the rate of crystallization.
Liquid-Liquid Diffusion	A solution of the compound is carefully layered with a miscible antisolvent, with crystallization occurring at the interface.[3][6]	Compounds that are highly soluble in one solvent and poorly soluble in another.
Antisolvent Addition	An antisolvent is added directly to a solution of the compound to induce precipitation.[7]	Can be used for heat-sensitive materials as an alternative to cooling or evaporation.

Protocol 2: Crystallization of Morpholine-4-carboximidamide

For **morpholine-4-carboximidamide**, the slow evaporation method has proven highly effective.[1]

- Dissolve the synthesized solid in a minimal amount of acetonitrile.
- Loosely cover the container (e.g., with perforated parafilm) to slow the rate of evaporation.
- Allow the solution to stand undisturbed at room temperature.
- Over several days, colorless single crystals suitable for X-ray analysis will form.[1]

Causality: Acetonitrile is an ideal solvent choice here. Its moderate volatility ensures that the transition to supersaturation is gradual, preventing the rapid precipitation that leads to amorphous powder or poorly-ordered microcrystals and instead promoting the slow, ordered growth necessary for a single crystal.



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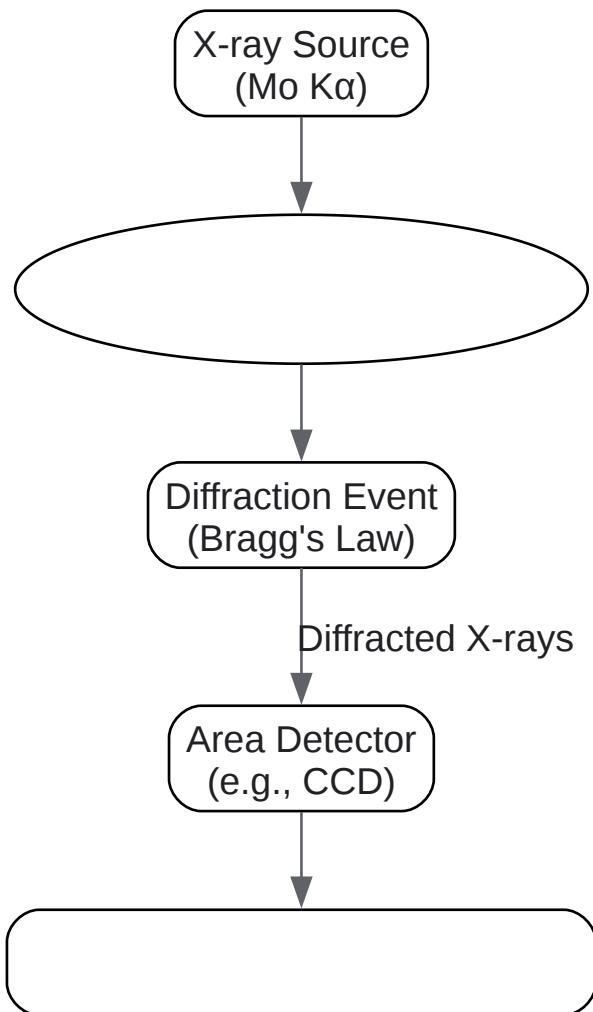
Fig. 1: Workflow from Synthesis to a Single Crystal.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

With a suitable crystal, we can now probe its internal structure. SCXRD operates on the principle of Bragg's Law ($n\lambda=2d \sin\theta$), where X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in regular lattice planes (spacing d) at specific angles (θ).^{[4][8]} This diffraction produces a unique pattern of reflections that contains all the information about the crystal's internal structure.

Protocol 3: Data Collection

- **Crystal Mounting:** A selected crystal (typically <0.5 mm) is mounted on a goniometer head. For this analysis, a crystal of size $0.17 \times 0.15 \times 0.13$ mm was used.^[1]
- **Cryo-cooling:** The crystal is flash-cooled to 100 K (-173 °C) in a stream of cold nitrogen gas. **Rationale:** Low-temperature data collection is standard practice for small molecules. It significantly reduces atomic thermal vibrations, resulting in sharper diffraction spots at higher resolution and minimizing potential radiation damage to the crystal during the experiment.^[9]
- **Data Collection:** The crystal is exposed to a monochromatic X-ray beam (Mo K α radiation, $\lambda = 0.71073$ Å). A series of diffraction images are collected as the crystal is rotated.^{[1][9]} Modern diffractometers, like the Bruker–Nonius KappaCCD used in the reference study, employ sensitive detectors to capture the positions and intensities of thousands of reflections.^{[1][8]}



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Fig. 2: The Single-Crystal X-ray Diffraction Experiment.

Data Processing

The raw diffraction images must be processed into a single, usable file. This involves:

- Integration: Determining the precise location and intensity of each diffraction spot on every image.
- Scaling and Merging: Correcting for experimental variations (e.g., fluctuations in beam intensity, crystal decay) and merging multiple measurements of the same reflection to produce a final, averaged dataset.[\[10\]](#)

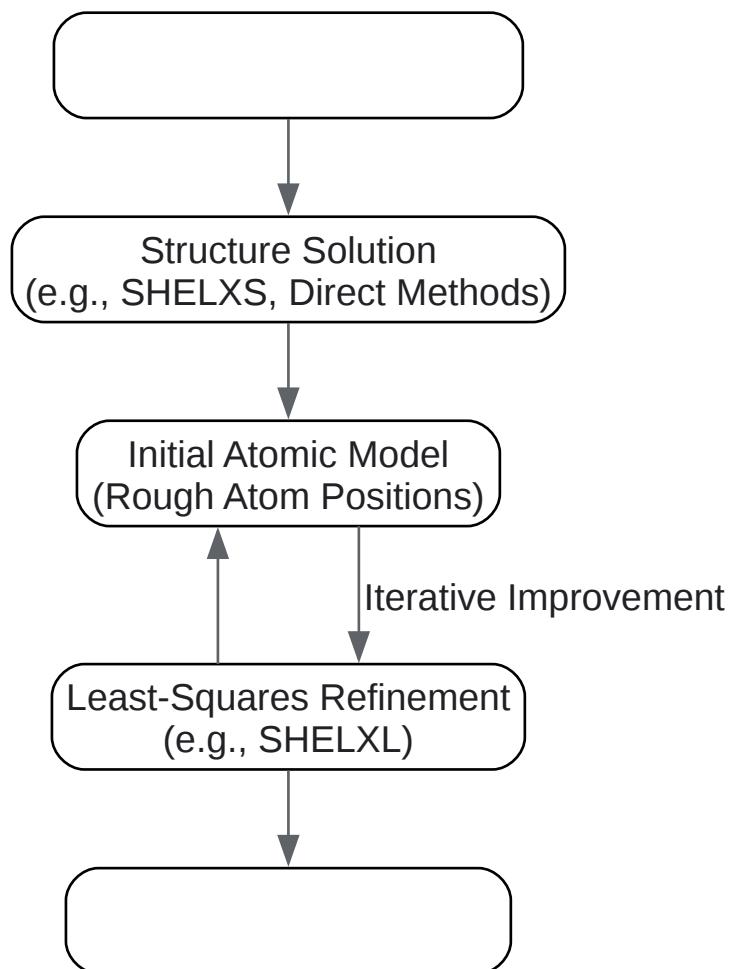
For the analysis of **morpholine-4-carboximidamide**, the software SCALEPACK was used for cell refinement and data reduction.[\[1\]](#)

Part 3: Structure Solution, Refinement, and Analysis

This phase is entirely computational, transforming the processed diffraction data into a chemically meaningful 3D model.

Protocol 4: Structure Solution and Refinement

- Structure Solution: The first step is to solve the "phase problem." The diffraction experiment gives us reflection intensities, but the crucial phase information is lost. For small molecules, direct methods are typically used to calculate initial phase estimates. The program SHELXS97 was used to successfully solve the structure of **morpholine-4-carboximidamide**.[\[1\]](#)[\[11\]](#) This provides a rough initial atomic model.
- Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the structure factors calculated from the model (Fc) and those observed experimentally (Fo). The program SHELXL97 was employed for this refinement.[\[1\]](#)[\[4\]](#)[\[12\]](#) The quality of the final model is assessed by an R-factor (R1), which represents the goodness-of-fit; a lower R-factor indicates a better fit.



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Fig. 3: Workflow for Structure Solution and Refinement.

Analysis of the Morpholine-4-carboximidamide Structure

The refined model provides a wealth of precise structural information.

Crystallographic Data Summary

Parameter	Value	Source
Chemical Formula	C5H11N3O	[1]
Formula Weight	129.17	[1]
Crystal System	Tetragonal	[1]
Space Group	I41/a	[1]
a, b (Å)	16.5910 (6)	[1]
c (Å)	9.7939 (3)	[1]
Volume (Å³)	2695.9 (2)	[1]
Z (molecules/cell)	16	[1]
Temperature (K)	100	[1]
Final R1 [$ I > 2\sigma(I)$]	0.037	[1]

Molecular Geometry

The analysis reveals two key structural domains: the carboximidamide group and the morpholine ring.[\[1\]](#)[\[13\]](#)

- The Carboximidamide (CN3) Unit: The bond lengths in this core functional group are particularly informative. The C1=N1 bond length of 1.2971 (14) Å indicates significant double-bond character.[\[1\]](#) The C1–N2 and C1–N3 bond lengths are longer, characteristic of C–N single bonds, but still show some delocalization. The N–C–N angles deviate from an ideal 120°, indicating a slight distortion from a perfect trigonal-planar geometry.[\[1\]](#)[\[13\]](#)
- The Morpholine Ring: As expected for a six-membered saturated heterocycle, the morpholine ring adopts a stable chair conformation.[\[1\]](#)[\[13\]](#)

Key Geometric Parameters

Parameter	Bond Length (Å) / Angle (°)	Source
C1=N1	1.2971 (14)	[1]
C1–N2	1.3595 (14)	[1]
C1–N3	1.3902 (13)	[1]
N2–C1–N3	115.49 (9)	[1]
N1–C1–N3	119.68 (10)	[1]
N1–C1–N2	124.83 (10)	[1]

Supramolecular Structure: A Hydrogen-Bonded Network

A crystal is not merely a collection of isolated molecules; it is an ordered lattice held together by intermolecular forces. In **morpholine-4-carboximidamide**, strong hydrogen bonds are the dominant cohesive force. The amine (NH₂) and imine (NH) groups act as hydrogen bond donors, while the morpholine oxygen and the nitrogen atoms act as acceptors. This results in both N—H···N and N—H···O interactions, which link each molecule to four neighboring molecules.[\[1\]](#) This extensive network of hydrogen bonds is responsible for building the three-dimensional crystal lattice.[\[1\]](#)[\[13\]](#)

Hydrogen Bond Details

Interaction	Distance (H···A) (Å)	Source
N—H···N	2.03 (2)	[1]
N—H···O	2.13 (2)	[1]

Conclusion

The crystal structure analysis of **morpholine-4-carboximidamide** provides a definitive and detailed view of its molecular architecture. The molecule features a near-planar carboximidamide group attached to a morpholine ring in a chair conformation. The crystal packing is dominated by a robust three-dimensional network of N—H···N and N—H···O hydrogen bonds. This detailed structural knowledge, achieved through a rigorous and self-

validating workflow from synthesis to refinement, is indispensable for rational drug design, materials engineering, and fundamental chemical research.

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